N-Dansyl-D-ala-gly-4-nitro-phe-gly

説明

“N-Dansyl-D-ala-gly-4-nitro-phe-gly” is a highly sensitive fluorescence resonance energy transfer (FRET) substrate for neutral endopeptidase (NEP or neprilysin EC 3.4.24.11) with a Km of 45 μM, kcat of 59 min⁻¹, and kcat/Km of 1.3 min⁻¹μM⁻¹ . It is also used in a highly sensitive fluorometric assay for “enkephalinase,” a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins .

Molecular Structure Analysis

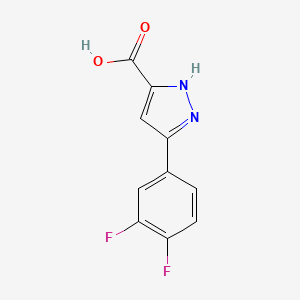

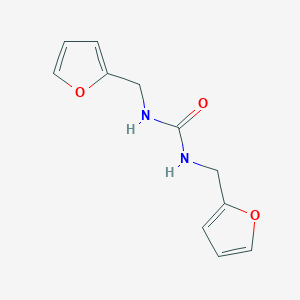

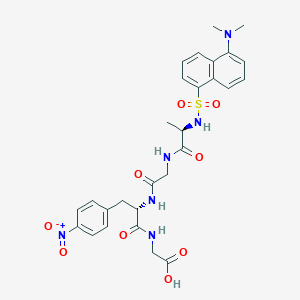

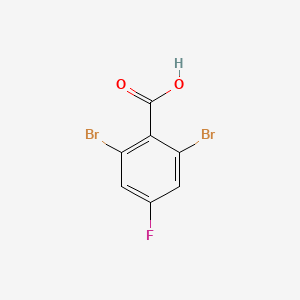

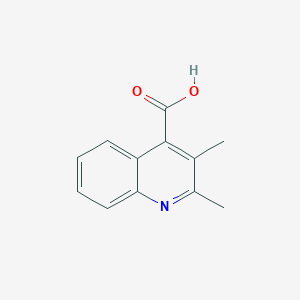

The molecular formula of “N-Dansyl-D-ala-gly-4-nitro-phe-gly” is C28H32N6O9S . Its molecular weight is 628.65 . The SMILES string representation isCC(NS(=O)(=O)c1cccc2c(cccc12)N(C)C)C(=O)NCC(=O)NC(Cc3ccc(cc3)N(=O)=O)C(=O)NCC(O)=O . Physical And Chemical Properties Analysis

“N-Dansyl-D-ala-gly-4-nitro-phe-gly” is a powder that is soluble in methanol (50 mg) . It should be stored at −20°C .科学的研究の応用

Fluorogenic Substrate for Enzyme Analysis : NDAGNPG has been utilized as a fluorogenic peptide substrate in enzyme studies. For instance, it has been used as a selective substrate for neutral endopeptidase 24.11, an enzyme implicated in the degradation of enkephalins and atrial natriuretic peptides (Goudreau et al., 1994). This substrate aids in increasing the sensitivity and specificity of assays for this enzyme.

Enzyme Activity Assays : NDAGNPG has been synthesized as a substrate to study the activity of the enzyme "enkephalinase," a neutral metalloendopeptidase involved in enkephalin metabolism (Florentin et al., 1984). This enables the quantitative measurement of enzyme activity and the assessment of inhibitory compounds.

Studying Protein Folding Enzymes : Research into the kinetics of protein folding enzymes like peptidylprolyl cis/trans-isomerase has utilized similar peptides. These studies involve kinetic isotope effects to understand the mechanism of catalysis, suggesting covalent mechanisms in certain cases (Fischer et al., 1989).

Investigating Peptide Bond Nitrosation : Studies have also focused on the nitrosation of peptide bonds, which is relevant in understanding reactions that might occur in tissues exposed to certain environmental conditions. These studies include examining the reactions of various amino acids and peptides with nitrogen oxides (Garcia et al., 1984).

Applications in Drug Delivery Systems : NDAGNPG-like compounds have been explored in the context of drug delivery, especially in the design of polymers with enzymatically degradable bonds. These studies help in developing drug carriers that can release therapeutic agents in a controlled manner (Šubr et al., 1988).

Use in Photolabile Ligands for Receptors : Photolabile ligands based on NDAGNPG derivatives have been synthesized for binding to opiate receptors, aiding in the study of receptor-ligand interactions and potential applications in receptor-targeted therapies (Zioudrou et al., 1982).

作用機序

Target of Action

The primary target of the compound N-Dansyl-D-ala-gly-4-nitro-phe-gly is the enzyme known as neutral metalloendopeptidase (EC 3.4.24.11) , also referred to as "enkephalinase" . This enzyme plays a crucial role in the metabolism of enkephalins, which are small peptide hormones involved in a variety of physiological functions, including pain perception and response .

Mode of Action

N-Dansyl-D-ala-gly-4-nitro-phe-gly acts as a fluorogenic substrate for enkephalinase . The compound is designed such that the enzyme cleaves the Gly-Phe (pNO2) peptide bond of the compound . This cleavage results in a change in the compound’s fluorescence properties, allowing the enzymatic activity to be monitored .

Biochemical Pathways

The action of N-Dansyl-D-ala-gly-4-nitro-phe-gly primarily affects the enkephalin metabolic pathway . By acting as a substrate for enkephalinase, it influences the breakdown of enkephalins. The downstream effects of this interaction can impact various physiological processes modulated by enkephalins, including nociception and the body’s response to stress.

Result of Action

The cleavage of N-Dansyl-D-ala-gly-4-nitro-phe-gly by enkephalinase results in a change in the compound’s fluorescence properties . This allows the activity of enkephalinase to be monitored, providing a means to study the enzyme’s role in enkephalin metabolism .

特性

IUPAC Name |

2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-VGSWGCGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Dansyl-D-ala-gly-4-nitro-phe-gly | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)